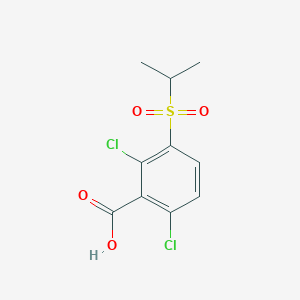

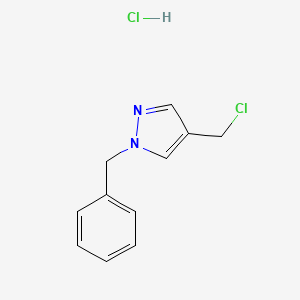

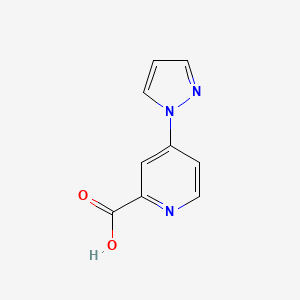

![molecular formula C11H10Cl2N2O B1373520 5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole CAS No. 1152532-62-1](/img/structure/B1373520.png)

5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

While specific chemical reactions involving 5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole are not detailed in the literature, studies on similar compounds provide some insights. For example, a study on pyrazole derivatives, which are structurally similar to oxadiazoles, discussed their potential for direct nitrosation .Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole and related compounds have been studied extensively for their unique chemical reactions. For instance, the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole has been investigated, leading to the formation of tertiary amines and the ring fission of the oxadiazole system (Jäger et al., 2002). Similarly, research has been conducted on the synthesis of new heterocyclic compounds based on 5-aryl-1,3,4-oxadiazole, showcasing the versatility of these compounds in organic synthesis (Abbas et al., 2017).

Antioxidant Properties

A study revealed the potential antioxidant properties of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, indicating its potential in mitigating oxidation and inducing endogenous defense systems (Shehzadi et al., 2018).

Antibacterial Activity

The antibacterial activity of various oxadiazole derivatives has been explored. Compounds like {5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones have shown significant activity against bacteria such as Bacillus subtilis and Staphylococcus aureus (Rai et al., 2010).

Cytotoxicity and Tubulin Inhibition

Research on 1,3,4-oxadiazole analogues, structurally related to these compounds, has highlighted their cytotoxicity and tubulin inhibition, suggesting potential in cancer treatment (Ahsan et al., 2017).

α-Glucosidase Inhibition

N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide have shown promising α-glucosidase inhibitory potential, indicating their possible use in managing diabetes (Iftikhar et al., 2019).

Corrosion Inhibition

Oxadiazole derivatives have been investigated for their role in preventing mild steel dissolution, demonstrating the versatility of these compounds in industrial applications (Kalia et al., 2020).

Monoamine Oxidase Inhibition

A derivative, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, has been tested as an inhibitor of human monoamine oxidase A and B, showing potential therapeutic benefits for neurodegenerative disorders (Efimova et al., 2023).

Direcciones Futuras

While specific future directions for the study of 5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole are not mentioned in the literature, a study on nitrosated pharmaceuticals suggests that incorporating a nitrosation assay procedure into high-resolution supercritical fluid chromatography (SFC)–mass spectrometry screening could be a useful approach in drug development .

Propiedades

IUPAC Name |

5-(1-chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O/c1-7(12)11-14-10(15-16-11)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWSADFIBLTCDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)CC2=CC=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

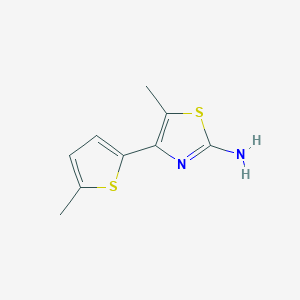

![Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B1373438.png)

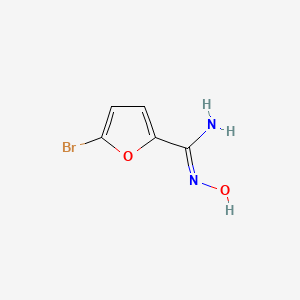

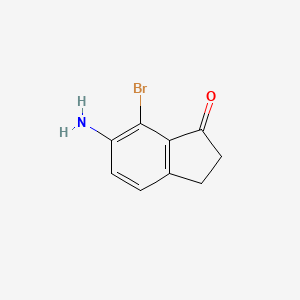

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1373441.png)

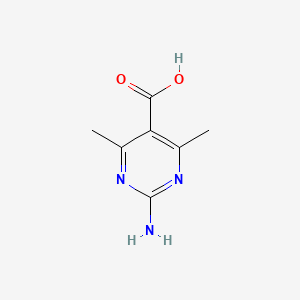

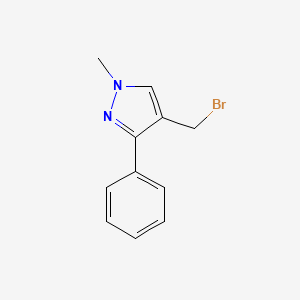

![[2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373450.png)

![2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373455.png)